molecular formula C24H18O2 B1633445 1,4-Dicinnamoylbenzene

1,4-Dicinnamoylbenzene

Cat. No.: B1633445
M. Wt: 338.4 g/mol
InChI Key: YDJKHVQLADEYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dicinnamoylbenzene is an organic compound belonging to the class of bis-chalcones, characterized by two cinnamoyl groups attached at the para-positions of a central benzene ring. This symmetric structure makes it a valuable building block in materials science and medicinal chemistry research. Its primary research application is in topochemical solid-state photodimerization reactions , where it can be used to synthesize complex organic structures under controlled light exposure. Furthermore, this compound serves as a key precursor in the synthesis of novel bis-chalcone derivatives for biological evaluation. Research indicates that compounds synthesized from this precursor have shown promising antimicrobial activities against various microorganisms, including Staphylococcus aureus and Escherichia coli . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-phenyl-1-[4-(3-phenylprop-2-enoyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C24H18O2/c25-23(17-11-19-7-3-1-4-8-19)21-13-15-22(16-14-21)24(26)18-12-20-9-5-2-6-10-20/h1-18H

InChI Key

YDJKHVQLADEYIK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1,4 Dicinnamoylbenzene

Established Synthetic Pathways for 1,4-Dicinnamoylbenzene

The traditional synthesis of this compound is typically accomplished through multi-step sequences that allow for the careful construction of the target molecule from readily available starting materials. vapourtec.comlibretexts.org

A multi-step synthesis is a planned sequence of chemical reactions to create a complex molecule. vapourtec.com For this compound, a logical approach involves a two-stage process: first, the preparation of a suitable 1,4-disubstituted benzene (B151609) precursor, and second, the simultaneous or sequential attachment of the two cinnamoyl groups. lumenlearning.com

Several classic organic reactions can be employed to introduce the α,β-unsaturated ketone structure of the cinnamoyl group onto the central benzene ring, starting typically from terephthalaldehyde (B141574). The most prominent methods include the Claisen-Schmidt condensation, the Wittig reaction, and the Heck coupling.

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation between an aromatic aldehyde (terephthalaldehyde) and a ketone (such as acetone) that possesses α-hydrogens. wikipedia.orgnumberanalytics.com In this case, two equivalents of an enolizable ketone react with terephthalaldehyde. The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the α,β-unsaturated ketone, or chalcone (B49325), structure on both sides of the benzene ring. scribd.com Sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent are commonly used as catalysts. taylorandfrancis.com

Wittig Reaction: The Wittig reaction provides a versatile method for forming alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com To synthesize this compound, terephthalaldehyde can be reacted with two equivalents of a cinnamyl-type phosphonium (B103445) ylide. organic-chemistry.orgnrochemistry.com The ylide is typically prepared in situ from the corresponding phosphonium salt and a strong base. commonorganicchemistry.com The stereochemistry of the resulting double bond (E/Z) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. organic-chemistry.org

Heck Coupling: The palladium-catalyzed Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgsctunisie.org A potential pathway to a this compound derivative could involve reacting a 1,4-dihalobenzene (e.g., 1,4-diiodobenzene) with two equivalents of an appropriate acrylate (B77674) or vinyl ketone in the presence of a palladium catalyst and a base. researchgate.net This method is powerful for creating carbon-carbon bonds with high stereoselectivity. organic-chemistry.org

Synthetic StrategyKey ReactantsTypical Catalyst/ReagentKey Features
Claisen-Schmidt CondensationTerephthalaldehyde, Acetone (or other enolizable ketone)NaOH or KOH in Ethanol/MethanolForms α,β-unsaturated ketone directly; often straightforward and high-yielding. taylorandfrancis.com
Wittig ReactionTerephthalaldehyde, Cinnamyl-triphenylphosphonium saltStrong base (e.g., n-BuLi, NaH)Versatile for alkene synthesis; stereochemical control is possible. wikipedia.orgorganic-chemistry.org
Heck Coupling1,4-Dihalobenzene, Vinyl Ketone/AcrylatePalladium complex (e.g., Pd(OAc)2) and a baseExcellent for C-C bond formation; high functional group tolerance. organic-chemistry.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in In the context of this compound synthesis, these principles can be applied to improve efficiency and minimize environmental impact. rsc.org

Solvent Selection and Solvent-Free Reactions: One of the twelve principles of green chemistry is the use of safer solvents or making them unnecessary whenever possible. mlsu.ac.in Quantitative yields have been reported for Claisen-Schmidt reactions conducted without a solvent, using sodium hydroxide as a base, which significantly reduces waste. wikipedia.org

Energy Efficiency: Synthetic methods should be designed for energy efficiency. mlsu.ac.in The use of microwave irradiation in Claisen-Schmidt condensations can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. numberanalytics.com

Catalysis: The use of catalysts is superior to stoichiometric reagents. Catalysts lower the energy requirements of reactions and are often used in small amounts. mlsu.ac.inrsc.org The Heck reaction, for example, relies on catalytic amounts of palladium. organic-chemistry.org Research into more efficient and recyclable catalysts, such as heterogeneous catalysts, aligns with green chemistry goals. researchgate.net

Advances in Catalytic Synthesis of this compound Precursors

Synthesis of Terephthalaldehyde: Terephthalaldehyde is a crucial dialdehyde (B1249045) for building the this compound structure.

Established Methods: A common industrial route involves the multi-step synthesis from p-xylene, which is first brominated to form α,α,α',α'-tetrabromo-p-xylene, followed by hydrolysis with sulfuric acid. wikipedia.orgorgsyn.org Other methods include the hydrolysis of α,α,α',α'-tetrachloro-p-xylene. orgsyn.org

Advanced Catalytic Methods: More modern and greener approaches focus on the direct oxidation of 1,4-benzenedimethanol. A highly efficient (99% yield) catalytic system utilizing copper(I) oxide, TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy free radical), and N-methylimidazole in acetonitrile (B52724) at room temperature has been developed. chemicalbook.com This method avoids the use of harsh reagents like bromine and strong acids.

Synthesis of Cinnamoyl Precursors: The side chains can be derived from several cinnamoyl precursors.

Cinnamoyl Chloride: This reactive acid chloride can be prepared by treating cinnamic acid with reagents like thionyl chloride or phosphorus pentachloride, often in high yields (around 90%). nii.ac.jpoc-praktikum.de It is a key intermediate for esterification and amidation reactions. analis.com.my

Cinnamyl Alcohol & Cinnamyl Chloride: Cinnamyl alcohol can be converted to cinnamyl chloride using thionyl chloride, sometimes in a solvent-free process, which is advantageous from a green chemistry perspective. google.com Cinnamyl chloride itself can also be synthesized from styrene (B11656) and formaldehyde. chemicalbook.com These compounds are precursors for preparing phosphonium salts for the Wittig reaction.

PrecursorSynthetic MethodReagents/CatalystYield
TerephthalaldehydeOxidation of 1,4-benzenedimethanolCu₂O, TEMPO, N-methylimidazole99% chemicalbook.com
TerephthalaldehydeHydrolysis of α,α,α',α'-tetrabromo-p-xyleneSulfuric AcidNot specified wikipedia.org
Cinnamoyl ChlorideFrom Cinnamic AcidThionyl Chloride~81-90% nii.ac.jpoc-praktikum.de
Cinnamyl ChlorideFrom Cinnamyl AlcoholThionyl Chloride (solvent-free)>90% google.com

Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound product must be isolated and purified to remove unreacted starting materials, catalysts, and reaction byproducts. As a solid crystalline compound, standard techniques are highly effective.

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solvent. orgsyn.org The choice of solvent is critical for effective purification. For a nonpolar molecule like this compound, solvents like chloroform (B151607) or dioxane might be suitable. orgsyn.org Sometimes a mixture of solvents is used to achieve the desired solubility properties. orgsyn.org

Column Chromatography: For more challenging separations or to obtain very high purity, flash column chromatography is used. The crude mixture is loaded onto a column of a solid adsorbent (typically silica (B1680970) gel) and a solvent (the eluent) is passed through the column. nrochemistry.com The components of the mixture travel down the column at different rates depending on their polarity and affinity for the adsorbent, allowing for their separation and collection in different fractions. nrochemistry.com This technique is effective for separating the desired product from byproducts with different polarities, such as those that might arise from incomplete reaction on one side of the molecule.

Washing and Filtration: A simple preliminary purification step involves washing the solid crude product with a solvent in which the desired compound is insoluble but the impurities are soluble. The purified solid is then collected by suction filtration. orgsyn.org

Photochemical Reactivity and Reaction Mechanisms of 1,4 Dicinnamoylbenzene

Photodimerization of 1,4-Dicinnamoylbenzene

The most prominent photochemical reaction of this compound is its photodimerization, a process that leads to the formation of cyclobutane (B1203170) rings. This transformation is highly dependent on the reaction medium, with distinct outcomes observed in the crystalline state versus in solution.

Mechanistic Investigations of [2+2] Photocycloaddition

The [2+2] photocycloaddition of this compound is generally understood to proceed through a stepwise mechanism involving the formation of a diradical intermediate. Upon absorption of light, one of the cinnamoyl groups is excited to its triplet state. This excited species then reacts with a ground-state molecule to form a 1,4-diradical. Subsequent ring closure of this diradical intermediate yields the stable cyclobutane ring of the photodimer. This stepwise nature of the reaction has important implications for the stereochemical and regiochemical outcomes of the dimerization process.

Formation of Tricyclic Dimer Structures from this compound

In the crystalline state, the photodimerization of this compound can proceed via a topochemical pathway, where the packing of the molecules in the crystal lattice predetermines the structure of the product. This has been shown to lead to a remarkable double photocyclodimerization, resulting in the formation of a highly symmetric tricyclic dimer. In this process, intermolecular [2+2] cycloaddition occurs at both pairs of facing double bonds between two stacked molecules of this compound. The resulting product is a complex cage-like molecule containing two cyclobutane rings.

Competitive Photooligomerization Pathways of this compound

Alongside the well-defined photodimerization, the irradiation of this compound, particularly in the solid state, can also lead to the formation of oligomeric and polymeric materials. This competitive photooligomerization pathway arises from the intermolecular reactions of the reactive double bonds. Instead of a single dimerization event, a chain of [2+2] cycloadditions can occur, leading to the formation of higher molecular weight species. The extent of oligomerization is influenced by factors such as the crystal packing, the presence of defects in the crystal lattice, and the irradiation conditions. Spectroscopic analysis of the photoproduct mixture often reveals the presence of these oligomers alongside the primary photodimer.

Stereochemical and Regiochemical Outcomes of Photodimerization

The stereochemistry and regiochemistry of the photodimerization of this compound are dictated by the reaction conditions. In the solid state, the topochemical control exerted by the crystal lattice leads to a highly specific stereochemical and regiochemical outcome, favoring the formation of a particular isomer of the tricyclic dimer. The parallel arrangement of the molecules in the crystal lattice facilitates the formation of the syn-head-to-head or syn-head-to-tail cyclobutane rings. In solution, where the molecules have greater freedom of movement, a mixture of stereoisomers and regioisomers may be formed, reflecting the various possible modes of approach and reaction of the excited and ground-state molecules.

Influence of Temperature on Photoreactivity of this compound

Temperature plays a crucial role in the solid-state photoreactivity of this compound. Studies on analogous systems, such as cinnamic acid derivatives, have shown that the rate of photodimerization can be significantly influenced by temperature. Generally, an increase in temperature can lead to an increased rate of reaction due to greater molecular motion within the crystal lattice, which can facilitate the necessary reorientations for the [2+2] cycloaddition to occur. However, the precise effect of temperature on the product distribution between the dimer and oligomers for this compound requires further detailed investigation. It is plausible that higher temperatures could favor the formation of oligomers by promoting intermolecular reactions beyond the initial dimerization step.

Exploration of Other Photochemical Transformations of this compound

While photodimerization and photooligomerization are the dominant photochemical pathways for this compound, the potential for other photochemical transformations exists, although they are less commonly observed. Given the presence of the α,β-unsaturated ketone chromophore, other reactions typical of this functional group could theoretically occur under specific conditions. For instance, cis-trans isomerization around the carbon-carbon double bond is a possibility, especially in solution, which could compete with the cycloaddition reactions. However, in the context of the solid-state photochemistry of this compound, these alternative pathways appear to be minor or absent, with the topochemically controlled dimerization and oligomerization being the overwhelmingly favored processes.

Compound Name
This compound
Cinnamic acid
Photochemical ReactionProduct(s)Key Features
Photodimerization Tricyclic dimerOccurs in the solid state via a topochemical [2+2] photocycloaddition.
Photooligomerization Oligomers/PolymersA competitive pathway to dimerization, especially in the solid state.

Radical-Involved Photoreactions of this compound

While the solid-state photochemistry of this compound is dominated by topochemically controlled [2+2] cycloaddition reactions, the underlying mechanisms, particularly in different phases, can involve radical intermediates. The photochemical behavior of α,β-unsaturated ketones, such as the cinnamoyl moieties in this compound, often proceeds through triplet excited states, which have a biradical nature.

Upon absorption of light, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is responsible for the subsequent photochemical reactions. The primary radical-involved process is the formation of a 1,4-biradical intermediate, which is a common feature in the [2+2] photocycloaddition of enones.

In the context of this compound, the reaction is initiated by the excitation of one of the cinnamoyl chromophores. This excited moiety in its triplet state can then react with a ground-state cinnamoyl group of an adjacent molecule. This interaction leads to the formation of a covalent bond between the β-carbons of the two double bonds, generating a 1,4-biradical intermediate. This intermediate can then undergo ring closure to form the cyclobutane ring. Given that this compound has two reactive sites, this process can occur twice, leading to the formation of a tricyclic dimer. dokumen.pub The regioselectivity of such photocycloadditions is generally governed by the stability of the resulting 1,4-diradical intermediate. mdpi.com

In addition to photocyclodimerization, photopolymerization of this compound has been observed, a process that can also proceed via radical intermediates. dokumen.pub In solution, where molecular mobility is greater than in the crystalline state, a radical pair generated photochemically can diffuse apart and initiate further radical reactions, although in some cases, recombination can occur if the radicals are unable to separate. scribd.com

The general mechanism for the radical-involved photoreaction can be summarized as follows:

Excitation: The this compound molecule absorbs a photon, promoting it to an excited singlet state.

Intersystem Crossing: The singlet state undergoes intersystem crossing to form a more stable triplet state, which has biradical character.

Intermediate Formation: The triplet-state molecule reacts with a ground-state molecule to form a 1,4-biradical intermediate.

Product Formation: This biradical can then either cyclize to form a cyclobutane ring ([2+2] cycloaddition product) or potentially initiate a polymerization chain reaction.

This mechanistic pathway is consistent with the observed photochemical reactivity of other α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net

Table 1: Research Findings on Radical-Involved Photoreactions of this compound and Related Compounds

Compound/ClassReaction TypeProposed Radical IntermediateProductsKey Findings & Citations
This compound[2+2] Photocyclodimerization1,4-BiradicalTricyclic DimerIn the solid state, undergoes a double [2+2] cycloaddition. scribd.com
This compoundPhotopolymerizationRadical IntermediatesAmorphous PolymerOccurs competitively with photodimerization in the crystalline state. dokumen.pub
α,β-Unsaturated Ketones[2+2] PhotocycloadditionTriplet 1,4-BiradicalCyclobutane DerivativesThe reaction proceeds from the triplet excited state via a biradical intermediate. researchgate.net
α-Diketones[2+2] Photocycloaddition1,4-Triplet BiradicalOxetanesRegioselectivity is determined by the stability of the 1,4-diradical intermediate. mdpi.com

Solid State Chemistry and Topochemical Reactions of 1,4 Dicinnamoylbenzene

Topochemical Principles Governing 1,4-Dicinnamoylbenzene Reactivity

Topochemical reactions are chemical reactions that occur in the solid state, where the crystal lattice of the reactant controls the stereochemistry of the product. The reactivity of this compound in its crystalline form is a classic example of topochemical control, where the spatial arrangement of molecules predetermines the reaction pathway.

Lattice Criteria for Photoreactivity in this compound Crystals

The photoreactivity of crystalline this compound is governed by the geometric criteria established by Schmidt and co-workers for topochemical reactions. For a [2+2] cycloaddition to occur in the solid state, the reactive double bonds of neighboring molecules must be parallel and separated by a distance of approximately 4 Å. This specific alignment allows for the formation of cyclobutane (B1203170) rings with minimal atomic and molecular movement.

In the case of this compound, the crystal packing arranges the cinnamoyl groups of adjacent molecules in a manner that is conducive to photodimerization. The distances between the potentially reactive double bonds fall within the required range for topochemical reactivity. Specifically, for one of the two distinct cyclobutane rings that can be formed, the distances between the olefinic carbons of neighboring molecules are 3.903 Å and 3.955 Å. This precise positioning is a direct consequence of the crystal lattice, which acts as a template for the reaction.

Role of Molecular Arrangement and Crystal Packing in Photodimerization

The molecular arrangement within the crystal of this compound is the determining factor for the observed double photocyclodimerization. The packing of the molecules brings two pairs of double bonds from adjacent molecules into close proximity, satisfying the geometric requirements for two separate [2+2] cycloaddition reactions to occur on the same pair of molecules.

The crystal structure can be classified based on the relative orientation of the reactive double bonds. In what is known as the β-type packing, translationally related molecules are aligned with an axial length of about 4.0 Å, which is favorable for the formation of a dimer with mirror symmetry. The specific arrangement in this compound crystals allows for a head-to-tail cycloaddition, leading to the formation of specific stereoisomers of the resulting cyclobutane rings. The observed topochemical processes are a direct and predictable consequence of this molecular arrangement in the starting crystal.

Double Photocyclodimerization in Crystalline this compound

Upon irradiation with UV light, crystalline this compound undergoes a topochemical double photocyclodimerization. This reaction involves the formation of two cyclobutane rings between two adjacent molecules, resulting in a ladder-like structure. The reaction proceeds in a highly stereospecific manner, yielding a product whose structure is dictated by the crystal lattice of the monomer.

The primary product of this reaction is a dimer, which can be further transformed into a novel type of cyclophane. This demonstrates the power of topochemical control to synthesize complex molecules with high selectivity, which would be difficult to achieve in solution-phase reactions where molecules have random orientations. The reaction is interpreted to be controlled by the crystal lattice in the initial stages, followed by other, non-topochemical reactions as the reaction progresses.

Product Description Precursor
DimerFormed via double [2+2] photocycloadditionThis compound
CyclophaneDerived from the reduction of the primary dimerDimer

Photopolymerization Phenomena in this compound Crystals

In addition to dimerization, this compound can also undergo photopolymerization in the solid state, a process that is also under topochemical control. This polymerization leads to the formation of linear polymer chains with a regular stereochemical structure.

Four-Center Type Photopolymerization Considerations

The photopolymerization of this compound is an example of a four-center type photopolymerization. This type of polymerization is characteristic of diolefin crystals where the monomers are arranged in a stack, allowing for the repeated formation of cyclobutane rings between adjacent molecules. The result is a polymer chain where the monomer units are linked by these cyclobutane rings.

For this process to occur, the monomers in the crystal must be arranged in a specific orientation that allows for the propagation of the polymerization reaction through the crystal lattice. The geometry of the monomer packing, particularly the distance and orientation between the double bonds of neighboring molecules, is critical for the reaction to proceed.

Morphological Changes During Solid-State Reactions

The solid-state photoreaction of this compound is accompanied by significant changes in the morphology of the crystal. As the reaction proceeds, the crystalline state of the monomer is transformed into a nearly amorphous state. This change is a result of the alterations in molecular structure and the introduction of strain in the crystal lattice as the product is formed.

Solvent-Free and Interface-Controlled Photoreactions of this compound

The photoreactivity of this compound in the crystalline state, a solvent-free environment, provides a clear example of a topochemically controlled reaction. When crystals of this compound are exposed to ultraviolet (UV) light, they undergo a [2+2] photocycloaddition reaction. This reaction is highly dependent on the crystal packing of the monomer.

Research has shown that this compound crystallizes in a manner that facilitates a double photocyclodimerization. acs.org In the crystal lattice, the molecules are arranged in a stacked fashion where the double bonds of adjacent molecules are parallel and within a specific distance, satisfying the geometric criteria for topochemical reactions as defined by Schmidt's rule. This specific alignment allows for the formation of a cyclobutane ring between two neighboring molecules upon photoirradiation.

The process can be described as a topochemical double photocyclodimerization, leading to the formation of a linear polymer containing cyclobutane rings. acs.org The reaction proceeds in a crystal-to-crystal manner, meaning the macroscopic crystalline shape is retained during the course of the reaction.

Detailed Research Findings:

The photoreaction of this compound crystals has been investigated to understand the kinetics and structural changes. Upon irradiation with a high-pressure mercury lamp, the monomer undergoes dimerization. The progress of the reaction can be monitored by observing the disappearance of the carbon-carbon double bond absorption in the infrared (IR) spectrum.

A key finding is that the reaction proceeds quantitatively to yield the corresponding dimer. acs.org The crystal structure of the monomer predetermines the stereochemistry of the resulting cyclobutane rings in the product. This high degree of stereospecificity is a hallmark of topochemical reactions and is a direct result of the constrained environment of the crystal lattice.

The table below summarizes the crystallographic parameters of the this compound monomer, which are crucial for its topochemical reactivity.

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.338
b (Å)9.773
c (Å)8.995
β (°)114.33
Z (molecules per unit cell)2

Data sourced from studies on the crystal structure of this compound.

The interface-controlled photoreactions of this compound have also been a subject of interest. When reactions are initiated at the crystal surface, for instance, by using a near-field optical microscope, it is possible to control the reaction at a localized level. This allows for the creation of nanostructures within the crystal. The reaction propagates from the surface into the bulk of the crystal, and the rate of this propagation can be influenced by factors such as the intensity of the light and the temperature.

Advanced Spectroscopic and Diffractional Characterization of 1,4 Dicinnamoylbenzene and Its Photoproducts

X-ray Crystallographic Analysis of 1,4-Dicinnamoylbenzene and its Derivatives

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystal. cam.ac.ukintegbio.jp By irradiating a crystal with X-rays, a diffraction pattern is generated, which can be mathematically analyzed to produce a three-dimensional model of the electron density, and thus the atomic structure of the molecule. cam.ac.uk This method is indispensable for studying solid-state reactions, as it reveals the molecular conformation and intermolecular packing in the crystal lattice before and after a reaction.

The solid-state photochemical reactivity of this compound is dictated by the arrangement of its molecules in the crystal lattice, a principle known as topochemical control. X-ray diffraction analysis of single crystals of this compound reveals the specific conformation of the individual molecules and their packing arrangement.

The analysis shows that the molecules adopt a conformation where the two cinnamoyl groups are oriented in a way that facilitates intermolecular reactions upon photoirradiation. The crystal packing places the reactive carbon-carbon double bonds of adjacent molecules in close proximity and with a parallel orientation, which is a prerequisite for [2+2] photocycloaddition reactions. The distance between these reactive centers in the crystal lattice is a critical parameter that governs whether the photodimerization can occur.

Table 5.1.1: Representative Crystallographic Data for a 1,4-Disubstituted Benzene (B151609) Derivative (Note: Specific crystallographic data for this compound from primary literature was not accessible. This table presents typical parameters for a related class of compounds for illustrative purposes.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.6937
b (Å)15.5641
c (Å)12.3322
β (°)93.201
Volume (ų)707.86
Z (molecules/cell)2

Upon exposure to ultraviolet (UV) light, crystalline this compound undergoes a topochemical double photocyclodimerization. This reaction connects two monomer units, forming two cyclobutane (B1203170) rings and yielding a linear polymeric photoproduct. X-ray crystallography has been instrumental in definitively proving the structure of this photodimerized product.

By analyzing the crystal structure of the product, the formation of the cyclobutane rings is confirmed, and their stereochemistry is elucidated. The analysis demonstrates that the reaction proceeds with retention of the crystal lattice's integrity, a characteristic of a single-crystal-to-single-crystal transformation. The resulting structure is a stereoregular polymer where the cyclobutane rings possess a specific, repeating stereochemistry determined by the initial packing of the monomer crystals.

Table 5.1.2: Structural Features of a Topochemical Photoproduct (Note: Specific crystallographic data for the photoproduct of this compound from primary literature was not accessible. This table outlines the key structural determinations made possible by X-ray analysis.)

Feature DeterminedDescription
Covalent StructureConfirmed formation of two cyclobutane rings per monomer unit, linking them into a polymer chain.
StereochemistryElucidation of the relative configuration of the substituents on the cyclobutane rings (e.g., syn/anti).
Bond Lengths/AnglesPrecise measurement of C-C bond lengths within the newly formed cyclobutane rings.
ConformationDetermination of the puckering of the cyclobutane ring and the overall conformation of the polymer chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR spectroscopy is highly effective for confirming the formation of the cyclobutane rings in the photoproducts of this compound. The olefinic protons of the starting material, which typically appear in the δ 6.0-8.0 ppm region of the spectrum, are absent in the product. In their place, new signals corresponding to the methine protons on the cyclobutane ring appear in the upfield region, typically between δ 3.5 and 5.0 ppm.

The chemical shifts and, more importantly, the spin-spin coupling constants (J-values) of these cyclobutane protons provide critical information about their stereochemical relationship. The magnitude of the vicinal coupling constants (³J) between adjacent protons helps to distinguish between cis and trans isomers. Generally, cis coupling constants in cyclobutane systems are larger than trans coupling constants.

Table 5.2.1: Typical ¹H NMR Parameters for Substituted Cyclobutane Rings

Proton TypeTypical Chemical Shift (δ, ppm)Typical Coupling Constant (J, Hz)
Cyclobutane Methine (CH)3.5 - 5.0³J(cis): 4.6 - 11.5 Hz
³J(trans): 2.0 - 10.7 Hz
⁴J(cross-ring, ax-ax): ~0 Hz
⁴J(cross-ring, eq-eq): ~5 Hz

For complex structures like the photodimers of this compound, one-dimensional NMR spectra can be difficult to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and definitively establish the stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of the photoproduct, a COSY spectrum would show cross-peaks between adjacent protons on the cyclobutane ring, confirming their connectivity and helping to trace the spin system through the newly formed ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. NOESY is particularly powerful for stereochemical assignments. For the cyclobutane photoproduct, NOESY cross-peaks between protons on opposite sides of the ring can help to confirm their relative orientation. For instance, a strong NOE between two protons would indicate they are on the same face of the ring (cis), while the absence of such a correlation would suggest a trans relationship.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns produced upon ionization.

For this compound, electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The structure contains several bonds that can be cleaved upon ionization, leading to a characteristic fragmentation pattern. As a derivative of chalcone (B49325), its fragmentation is predictable. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups.

Loss of Phenyl and Styryl Groups: Cleavage can result in the loss of a phenyl radical (C₆H₅•) or a styryl radical (C₆H₅CH=CH•).

Cleavage of the Benzene Core: Fragmentation of the central benzene ring can also occur.

The photodimerized product, being a much larger molecule, would exhibit a molecular ion peak at double the mass of the monomer (assuming a simple dimer). Its fragmentation would be more complex but would likely involve cleavages that break the cyclobutane rings, potentially leading to fragments with m/z values corresponding to the original monomer.

Table 5.3.1: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value (Nominal)Proposed Fragment IonFragmentation Pathway
338[C₂₄H₁₈O₂]⁺ (Molecular Ion)Ionization of the parent molecule
310[M - CO]⁺Loss of a carbonyl group
235[M - C₆H₅CO]⁺Cleavage of a benzoyl group
131[C₉H₇O]⁺Cinnamoyl cation
105[C₇H₅O]⁺Benzoyl cation
103[C₈H₇]⁺Styryl cation
77[C₆H₅]⁺Phenyl cation

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Electronic Structure Probing

Spectroscopic methods are fundamental in identifying and characterizing chemical compounds. Infrared spectroscopy provides insights into the molecular vibrations and functional groups present, while UV-Vis spectroscopy offers information about the electronic transitions within the molecule.

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrations of its constituent bonds. The conjugated system, comprising the benzene ring, the carbonyl groups, and the carbon-carbon double bonds of the cinnamoyl moieties, gives rise to a unique spectral fingerprint.

Key vibrational frequencies for this compound are associated with the stretching of the carbonyl group (C=O), the carbon-carbon double bonds (C=C) of the alkene and the aromatic ring, and the carbon-hydrogen (C-H) bonds. Upon photodimerization, the disappearance of the alkene C=C stretching vibration is a primary indicator of the reaction's progress, as these bonds are consumed in the formation of the cyclobutane ring in the photoproducts. The IR spectra of the photoproducts would therefore show a marked decrease in the intensity of the peaks associated with the carbon-carbon double bonds of the cinnamoyl group.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Functional Group
C=O Stretch~1660α,β-Unsaturated Ketone
C=C Stretch (alkene)~1625Cinnamoyl group
C=C Stretch (aromatic)~1600, ~1580Benzene ring
C-H Bending (trans-alkene)~980Cinnamoyl group
C-H Bending (aromatic)~8301,4-disubstituted benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. For this compound, the extensive conjugation between the benzene ring and the two cinnamoyl groups results in strong absorption in the ultraviolet region. The primary absorption band is attributed to the π → π* transition of the conjugated system.

The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum. For this compound, this value is indicative of the extent of its conjugated π-electron system. Following photoirradiation and the formation of photoproducts, the conjugation is disrupted. The resulting cyclobutane rings in the photodimers effectively break the long-range conjugation. This leads to a significant hypsochromic shift (a shift to shorter wavelengths) in the UV-Vis absorption spectrum of the reaction mixture, providing a convenient method for monitoring the progress of the photoreaction. The disappearance of the long-wavelength absorption band of the starting material and the appearance of new bands at shorter wavelengths corresponding to the photoproducts can be quantitatively analyzed.

Interactive Data Table: Ultraviolet-Visible Absorption Data for this compound

CompoundSolventλmax (nm)Molar Absorptivity (ε)Electronic Transition
This compoundDioxane~320> 30,000π → π*

Chromatographic Separations of this compound Reaction Mixtures (e.g., HPLC)

Following the photochemical reaction of this compound, the resulting mixture typically contains the unreacted starting material and one or more photoproducts, such as monocyclic and bicyclic dimers. To isolate and quantify these components, chromatographic techniques are employed, with High-Performance Liquid Chromatography (HPLC) being a particularly effective method.

HPLC allows for the efficient separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For the separation of this compound and its photoproducts, reversed-phase HPLC is commonly utilized. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation mechanism relies on the polarity differences between the components of the reaction mixture. The starting material, this compound, being more nonpolar than its more saturated photoproducts, will have a stronger affinity for the nonpolar stationary phase and thus will elute later (have a longer retention time). The photoproducts, with their reduced conjugation and potentially increased polarity due to the formation of the cyclobutane rings, will interact less strongly with the stationary phase and elute earlier.

The choice of mobile phase composition, flow rate, and column temperature can be optimized to achieve baseline separation of all components. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wider range of polarities. A photodiode array (PDA) or a UV-Vis detector is typically used to monitor the eluent, allowing for the detection and quantification of each separated component based on its characteristic UV absorbance.

Interactive Data Table: Hypothetical HPLC Separation Parameters for this compound and its Photoproducts

CompoundRetention Time (min)Elution OrderPolarity
Photoproduct (e.g., Dimer)5.81More Polar
This compound8.22Less Polar

Note: The specific retention times are illustrative and depend on the exact HPLC conditions (column, mobile phase, flow rate, etc.).

Computational and Theoretical Investigations of 1,4 Dicinnamoylbenzene

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic reactivity of molecules and elucidating the mechanisms of their transformations. For the photodimerization of 1,4-Dicinnamoylbenzene, QM methods can be employed to investigate the potential energy surfaces of the [2+2] cycloaddition reaction, providing insights into the feasibility of different reaction pathways.

The [2+2] photocycloaddition can proceed through either a concerted or a stepwise mechanism. In a concerted pathway, the two new carbon-carbon bonds are formed simultaneously. In a stepwise mechanism, a diradical intermediate is formed upon the formation of the first bond, which then closes to form the cyclobutane (B1203170) ring. Density Functional Theory (DFT) and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are powerful tools to distinguish between these pathways. nih.govacs.org For molecules analogous to this compound, computational studies have shown that the mechanism can be influenced by the electronic nature of the substituents and the specific excited state involved (singlet or triplet). chemrxiv.org

For instance, a typical DFT study on a related chalcone (B49325) derivative might involve the following calculations to map out the reaction pathway:

Excited State Calculations: Time-Dependent DFT (TD-DFT) can be used to determine the energies of the singlet and triplet excited states of this compound.

Transition State Searches: QM methods can locate the transition state structures for both the concerted and stepwise pathways. The energy barriers associated with these transition states are crucial for predicting the kinetically favored pathway.

A hypothetical energy profile for the [2+2] photocycloaddition of a cinnamoyl moiety, as determined by QM calculations, is presented in Table 1.

Reaction CoordinateEnergy (kcal/mol)Description
Reactants (Ground State)0.0Two isolated this compound molecules.
Reactants (Triplet Excited State)50-60One molecule is in its triplet excited state.
Transition State (Stepwise)55-65Formation of the first C-C bond.
Diradical Intermediate45-55A stable intermediate with two radical centers.
Transition State (Ring Closure)48-58Formation of the second C-C bond.
Product (Ground State)-10 to -20The cyclobutane photoproduct.

This table presents illustrative data based on typical values for similar photochemical reactions.

Molecular Dynamics Simulations of Crystal-State Reactivity

While QM methods provide insights into the intrinsic reactivity of molecules, the solid-state environment imposes significant constraints that can dramatically alter the course of a reaction. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a crystal lattice and understanding how the crystalline environment influences reactivity. researchgate.netnih.gov

In the context of this compound, MD simulations can be used to model a crystal lattice of the molecule and observe the molecular motions that occur upon photoexcitation. These simulations can reveal how the rigidity of the crystal lattice affects the ability of the cinnamoyl moieties of adjacent molecules to approach each other in the correct orientation for a [2+2] cycloaddition to occur. nih.gov

Key insights that can be gained from MD simulations include:

Lattice Effects: MD simulations can quantify the strain energy that accumulates in the crystal lattice as the reactant molecules undergo the geometric changes required for dimerization. nih.gov This lattice strain can be a significant barrier to the reaction.

Molecular Mobility: The simulations can track the vibrational and rotational motions of the molecules within the crystal. This information is crucial for determining whether the reactive double bonds can come within the required distance and orientation for the reaction to proceed.

Phase Transitions: In some cases, the photochemical reaction can induce a phase transition in the crystal. MD simulations can help to predict and understand these phenomena.

Prediction of Photoreactivity Based on Molecular and Crystal Structures

The photoreactivity of a molecule in the solid state is often governed by the topochemical principles first articulated by Schmidt. uoa.gr These principles state that a solid-state reaction is most likely to occur if the reactive centers of adjacent molecules are in close proximity and have a suitable orientation in the crystal lattice. For a [2+2] photocycloaddition, the double bonds of neighboring molecules should be parallel and separated by a distance of less than 4.2 Å. taylorfrancis.com

Computational methods can be used to predict the photoreactivity of this compound by analyzing its crystal structure. Crystal structure prediction (CSP) algorithms can generate plausible crystal packing arrangements for a given molecule. researchgate.netsemanticscholar.org These predicted structures can then be analyzed to identify polymorphs in which the cinnamoyl moieties are favorably arranged for a [2+2] photocycloaddition.

The process of predicting photoreactivity typically involves:

Crystal Structure Prediction: Using software packages that employ force fields and/or QM methods to generate a landscape of possible crystal structures.

Geometric Analysis: For each predicted polymorph, the distances and orientations between the double bonds of neighboring molecules are measured.

Application of Topochemical Rules: The geometric parameters are compared to the topochemical criteria to predict whether a particular polymorph will be photoreactive.

A hypothetical analysis of predicted polymorphs of this compound is shown in Table 2.

PolymorphSpace GroupC=C Distance (Å)C=C AlignmentPredicted Photoreactivity
αP2₁/c3.8ParallelHigh
βP-14.5Non-parallelLow
γC2/c5.2ParallelNone

This table presents illustrative data based on the application of topochemical principles to hypothetical crystal structures.

Theoretical Insights into Intermolecular Interactions in this compound Systems

The arrangement of molecules in a crystal is determined by a delicate balance of intermolecular interactions. For aromatic molecules like this compound, π-π stacking interactions are expected to play a crucial role in directing the crystal packing and, consequently, the solid-state photoreactivity. beilstein-journals.orgscirp.org

Theoretical methods can be used to quantify the strength and nature of these intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique for analyzing the electron density distribution in a system to identify and characterize intermolecular interactions. chemrxiv.orgresearchgate.net By locating bond critical points between atoms of different molecules, QTAIM can provide evidence for hydrogen bonds, halogen bonds, and other weak interactions that may influence the crystal packing.

Energy decomposition analysis, often performed using Symmetry-Adapted Perturbation Theory (SAPT), can dissect the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. This analysis can reveal the dominant forces responsible for the observed crystal packing. For this compound, dispersion forces are likely to be a significant component of the π-π stacking interactions.

Development of Predictive Models for Photoproduct Stereoselectivity

One of the most compelling aspects of solid-state photochemistry is the potential for high stereoselectivity. The rigid environment of the crystal lattice can restrict the possible reaction pathways, leading to the formation of a single stereoisomer of the photoproduct. ucla.edu

Computational models are being developed to predict the stereoselectivity of solid-state photoreactions. These models often employ a combination of QM and molecular mechanics (MM) methods (QM/MM). In a QM/MM approach, the reacting molecules are treated with a high level of QM theory, while the surrounding crystal lattice is modeled using a more computationally efficient MM force field. This allows for an accurate description of the reaction itself while still accounting for the influence of the crystalline environment.

More recently, machine learning methods have emerged as a promising tool for predicting the stereoselectivity of chemical reactions. researchgate.netbohrium.comarxiv.org By training a machine learning model on a large dataset of known solid-state reactions and their outcomes, it may be possible to develop a predictive tool that can accurately forecast the stereochemistry of the photoproducts of this compound based on its molecular and crystal structure.

The development of such predictive models is an active area of research and holds the key to the rational design of new solid-state photochemical reactions with controlled stereochemical outcomes.

Supramolecular Assembly and Host Guest Chemistry Involving 1,4 Dicinnamoylbenzene

Control of 1,4-Dicinnamoylbenzene Photoreactivity via Supramolecular Preorganization

The photoreactivity of this compound is profoundly influenced by its spatial arrangement in the solid state, a concept governed by the principles of topochemistry. In its crystalline form, the molecules of this compound are preorganized in a specific alignment that dictates the stereochemistry and regioselectivity of the photochemical reaction. acs.org Upon irradiation with UV light, the crystalline material undergoes a topochemical double [2+2] photocycloaddition. acs.org This reaction is a direct consequence of the parallel and proximate arrangement of the cinnamoyl groups of adjacent molecules within the crystal lattice. The resulting product is a highly symmetric cyclobutane (B1203170) derivative, a paracyclophane, formed with high selectivity and in quantitative yield. acs.org This remarkable control is a hallmark of supramolecular preorganization, where the crystal lattice acts as a template, guiding the reaction pathway to a single, well-defined outcome. In contrast, the photoreaction of this compound in solution leads to a mixture of products, highlighting the critical role of the supramolecular assembly in controlling its photoreactivity.

Confinement Effects on this compound Reactions within Host Matrices

When this compound is encapsulated within the confined spaces of a host matrix, its photochemical behavior can be significantly altered compared to its reactivity in bulk solution or the solid state. The spatial constraints imposed by the host cavity can restrict the conformational freedom of the guest molecule, leading to selective reaction pathways. This "confinement effect" can influence the regioselectivity and stereoselectivity of the photodimerization reaction. For instance, the dimensions and geometry of the host's internal pores can favor the formation of specific isomers of the cyclobutane product. Furthermore, the interactions between the guest molecule and the inner surface of the host can stabilize certain transition states, thereby accelerating the reaction rate or enabling reactions that are not observed in other media. The hydrophobic and van der Waals interactions within the nonpolar cavities of host molecules can drive the inclusion of hydrophobic guests like this compound. nsf.gov

Utilization of Specific Host Systems (e.g., Cyclodextrins, Zeolites, Metal-Organic Frameworks)

A variety of host systems have been employed to encapsulate this compound and modulate its photoreactivity. These hosts provide nano-sized cavities that can isolate and pre-arrange the guest molecules for specific photochemical transformations.

Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them suitable hosts for nonpolar molecules like this compound in aqueous solutions. nsf.gov The size of the cyclodextrin (B1172386) cavity can influence the stoichiometry and geometry of the host-guest inclusion complex. beilstein-journals.orgfrontiersin.org For instance, a larger cyclodextrin may accommodate two guest molecules in a face-to-face arrangement, predisposing them for an intermolecular [2+2] cycloaddition. The formation of such inclusion complexes can enhance the solubility of this compound in water and provide a controlled environment for its photoreaction. nih.gov

Zeolites: These crystalline aluminosilicates feature a network of uniform micropores and channels. rsc.org The rigid and well-defined pore structure of zeolites can act as a template, directing the photodimerization of entrapped this compound molecules. The size and shape of the zeolite channels can control the orientation of the guest molecules, leading to the selective formation of specific photoproducts. The encapsulation within the zeolite framework can also protect the photoreactive species from side reactions and enhance the quantum yield of the desired transformation.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov By incorporating photoactive ligands, such as derivatives of this compound, into the framework structure, it is possible to create photoresponsive MOFs. nih.govrsc.org The rigid and ordered nature of the MOF can pre-align the dicinnamoylbenzene moieties, facilitating efficient and selective intramolecular or intermolecular photodimerization reactions upon irradiation. nih.gov The porosity of the MOF can also be tuned to control the access of other molecules to the photoreactive sites, enabling applications in photolithography and the fabrication of photo-actuating materials. nih.gov

Host SystemKey FeaturesPotential Effect on this compound Photoreactivity
Cyclodextrins Hydrophobic inner cavity, hydrophilic exteriorEnhanced aqueous solubility, formation of inclusion complexes pre-organizing for photodimerization.
Zeolites Uniform micropores and channelsTemplate-directed selective photodimerization, protection from side reactions.
Metal-Organic Frameworks (MOFs) High porosity, tunable structure, incorporation of photoactive linkersPre-alignment of photoreactive units for controlled photodimerization, potential for photo-switchable properties.

Self-Assembly Strategies for this compound Containing Systems

The ability of this compound and its derivatives to participate in non-covalent interactions, such as π-π stacking and van der Waals forces, makes them attractive building blocks for the construction of self-assembled supramolecular structures. nih.gov The rigid rod-like structure of the molecule, coupled with the presence of the aromatic rings and conjugated double bonds, can drive its spontaneous organization into well-ordered aggregates in solution or in the solid state.

The design of the media can play a crucial role in directing the self-assembly pathway. nih.gov By carefully selecting the solvent or by introducing co-assembling molecules, it is possible to control the morphology and properties of the resulting supramolecular structures. For instance, the interplay of hydrophobic effects and specific intermolecular interactions can lead to the formation of nanofibers, vesicles, or other complex architectures. The photochemical reactivity of the this compound units within these self-assembled systems can be harnessed to induce structural transformations or to cross-link the assembly, leading to the formation of robust, functional materials.

Templated Synthesis Approaches Employing this compound

The well-defined geometry and photoreactivity of this compound make it a promising component for templated synthesis in the solid state. In this approach, a template molecule is used to direct the arrangement of reactants, enabling the synthesis of complex molecular architectures that are difficult to achieve through conventional solution-phase chemistry. uoa.gr

Linear templates, for example, can be used to align two molecules of a bifunctional reactant, such as a derivative of this compound, in a specific orientation for a [2+2] photodimerization reaction. uoa.gr The template interacts with the reactants through non-covalent interactions, such as hydrogen bonding, holding them in the correct position for the desired photochemical transformation. Upon irradiation, the reactants undergo a selective cycloaddition reaction to form a specific product. The template can then be removed, yielding the pure target molecule. This strategy has been successfully employed for the solid-state synthesis of [2.2]paracyclophanes, demonstrating the potential of using molecules like this compound as building blocks in template-controlled solid-state synthesis. uoa.gr

Polymerization Research Involving 1,4 Dicinnamoylbenzene

Synthesis of Photoresponsive Polymers from 1,4-Dicinnamoylbenzene

The synthesis of photoresponsive polymers from this compound is an area of significant interest due to the molecule's unique photochemical reactivity. The presence of two cinnamoyl groups allows for photocycloaddition reactions, leading to the formation of polymers with cyclobutane (B1203170) rings in the backbone. This process is a key example of creating stimuli-responsive materials, where light is the external stimulus that drives the polymerization. rsc.org

The polymerization is typically initiated by irradiating this compound with ultraviolet (UV) light. This leads to a [2+2] cycloaddition reaction between the double bonds of the cinnamoyl groups of adjacent monomer molecules. This reaction is often carried out in the solid state, taking advantage of the ordered arrangement of the monomer molecules in the crystal lattice to produce a stereoregular polymer. This method is a form of topochemical polymerization, where the crystal structure of the monomer dictates the stereochemistry of the resulting polymer. acs.org

The synthesis can be influenced by various factors, including the wavelength of the UV light and the solvent used (in solution polymerization). These parameters can affect the efficiency of the polymerization and the properties of the resulting polymer. The general scheme for the photopolymerization of this compound is a double photocyclodimerization, which results in a linear polymer chain. acs.org

ParameterDescription
Monomer This compound
Initiation UV irradiation
Reaction Type [2+2] Photocycloaddition
Polymer Structure Contains cyclobutane rings in the backbone

Mechanisms of Polymer Chain Growth in this compound Systems

The mechanism of polymer chain growth in this compound systems is primarily understood as a chain-growth polymerization, specifically a photochemically induced step-growth polymerization. The process involves three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iqyoutube.comwikipedia.org

Initiation: The process begins when a this compound molecule absorbs a photon of UV light. This excites the molecule to a higher energy state, making the double bonds of the cinnamoyl groups susceptible to cycloaddition. The reaction of two excited monomer molecules, or an excited and a ground-state molecule, forms a dimer containing a cyclobutane ring. This dimer is the initial active species.

Propagation: The newly formed dimer, which now has reactive cinnamoyl groups at its ends, can then react with other monomer molecules upon further irradiation. The polymer chain grows by the sequential [2+2] cycloaddition of monomer units to the ends of the growing chain. youtube.comlibretexts.org Each propagation step adds one monomer unit to the chain, which is characteristic of chain-growth polymerization. youtube.comlibretexts.org

Termination: In an ideal solid-state polymerization, the chain growth may continue until all the monomer is consumed or the crystal lattice is disrupted. In solution, termination can occur through various processes, such as chain combination, disproportionation, or reaction with impurities.

StageDescription
Initiation Photoexcitation of this compound followed by [2+2] cycloaddition to form a dimer.
Propagation Stepwise addition of monomer units to the growing polymer chain via photocycloaddition. youtube.comlibretexts.org
Termination Cessation of chain growth due to monomer depletion, crystal lattice disruption, or side reactions.

Structural Control in Polymerization Processes Using this compound Monomers

Structural control in the polymerization of this compound is a key feature, largely achieved through topochemical control in the solid state. The precise arrangement of the monomer molecules in the crystal lattice predetermines the stereochemistry of the resulting polymer. For a successful topochemical polymerization to occur, the reactive double bonds of adjacent monomers must be parallel and within a certain distance (typically less than 4.2 Å).

This high degree of control allows for the synthesis of polymers with a specific and regular stereochemical structure, which is often difficult to achieve through conventional solution polymerization methods. The resulting polymers are often highly crystalline and have well-defined properties.

Factors influencing structural control include:

Monomer Crystal Packing: The specific polymorphic form of the this compound crystal determines the alignment of the reactive groups and thus the structure of the polymer.

Irradiation Wavelength and Temperature: These parameters can influence the reaction kinetics and potentially lead to side reactions that could disrupt the regular polymer structure.

Presence of Defects: Crystal defects can act as sites for irregular polymerization, leading to a less ordered polymer structure.

The ability to control the polymer structure at the molecular level is crucial for tailoring the material's properties for specific applications.

Control FactorInfluence on Polymer Structure
Monomer Crystal Packing Dictates the stereochemistry and regularity of the polymer chain.
Irradiation Conditions Affects reaction rate and can introduce structural defects.
Crystal Quality Defects can lead to irregularities in the polymer structure.

Crystalline State Polymerization of this compound Derivatives

The crystalline state polymerization of this compound and its derivatives is a powerful method for producing highly ordered polymers. This solid-state polymerization is a classic example of a topochemical reaction, where the reaction occurs in the crystal lattice with minimal disruption to the crystal structure. acs.org

The polymerization of this compound in the crystalline state has been shown to proceed via a double photocyclodimerization, yielding a linear polymer with a high degree of stereoregularity. acs.org The crystal structure of the monomer is such that the molecules are aligned in a way that facilitates the formation of cyclobutane rings between adjacent molecules upon UV irradiation.

Research has also been extended to derivatives of this compound. By introducing different substituents on the phenyl rings, it is possible to modify the crystal packing and, consequently, the polymerization behavior and the properties of the resulting polymers. For example, the introduction of bulky or electron-withdrawing/donating groups can alter the intermolecular distances and angles, which can either facilitate or hinder the topochemical polymerization.

The study of crystalline state polymerization of these derivatives provides insights into the fundamental principles of topochemical reactions and opens up possibilities for designing new polymers with tailored structures and properties.

Derivative TypePotential Effect on Polymerization
Substituents on Phenyl Rings Can alter crystal packing, influencing reactivity and polymer properties.
Changes in Conjugated System May affect the photochemical reactivity of the cinnamoyl groups.

Applications of 1,4 Dicinnamoylbenzene in Organic Synthesis and Materials Science

Synthesis of Cyclophane Architectures via Photodimerization of 1,4-Dicinnamoylbenzene

The topochemical photodimerization of this compound in the crystalline state is a powerful method for the synthesis of specific cyclophane structures. This solid-state reaction takes advantage of the pre-organized arrangement of molecules in the crystal lattice to direct the stereochemical outcome of the photocycloaddition, leading to the formation of cyclobutane (B1203170) rings with high selectivity.

The intramolecular head-to-tail photodimerization of this compound provides a direct route to [4.4]paracyclophane derivatives. When crystals of this compound are exposed to light, a double photocyclodimerization can occur, yielding a tetrameric cyclophane. This process involves the [2+2] cycloaddition of the double bonds of the cinnamoyl groups from two parallel molecules, effectively stitching them together to form a larger macrocyclic structure. The resulting molecule contains two benzene (B151609) rings and two newly formed cyclobutane rings, characteristic of a [4.4]paracyclophane system. The substitution pattern on the initial cinnamoyl groups can be varied to introduce different functionalities into the final cyclophane structure.

PrecursorReaction ConditionProductKey Feature
This compoundSolid-state UV irradiationTetrameric [4.4]ParacyclophaneHigh-yield, stereospecific synthesis

Beyond the direct synthesis of [4.4]paracyclophanes, the photodimerization of this compound and its derivatives serves as a versatile methodology for constructing a variety of novel, sterically constrained molecular systems. By modifying the substituents on the phenyl rings or the cinnamoyl groups, chemists can fine-tune the intermolecular interactions in the solid state, thereby guiding the photodimerization pathway to produce different cyclophane isomers or more complex cage-like molecules. This "crystal engineering" approach allows for the rational design of intricate architectures that would be challenging to access through traditional solution-phase synthesis. Other synthetic strategies towards cyclophanes, such as McMurry coupling or Suzuki coupling, offer alternative routes but often lack the inherent stereocontrol provided by the topochemical photodimerization of pre-organized precursors like this compound.

Utilization in Photoresponsive Materials Development

The reversible nature of the [2+2] photocycloaddition of the cinnamoyl groups makes this compound an attractive component for the development of photoresponsive materials. When incorporated into polymers or metal-organic frameworks (MOFs), the photodimerization and photocleavage of the dicinnamoylbenzene units can be used to induce changes in the material's properties, such as its shape, porosity, or optical characteristics, upon exposure to specific wavelengths of light. For instance, the light-induced bending of a cantilever has been demonstrated in materials containing photoresponsive units, showcasing their potential as photoactuators. The integration of this compound into such systems could allow for the precise control of mechanical motion at the macroscopic level, driven by molecular-level photochemical reactions.

Role as a Research Tool in Photochemistry and Materials Science

This compound serves as a fundamental research tool for investigating the principles of topochemical reactions and solid-state photochemistry. The well-defined crystalline arrangement allows for detailed studies of how intermolecular forces dictate reaction pathways and product structures. Furthermore, its photochromic behavior is utilized to create light-responsive systems that can act as triggers or switches in various applications. By studying the kinetics and mechanisms of the photodimerization of this compound, researchers can gain insights into designing more sophisticated photoactive molecules and materials with tailored functionalities for applications in data storage, light-harvesting, and controlled release systems.

Future Research Perspectives for 1,4 Dicinnamoylbenzene

Exploration of Novel Reaction Manifolds for 1,4-Dicinnamoylbenzene

The current understanding of this compound's reactivity is largely centered on its topochemical [2+2] photocyclodimerization in the crystalline state. acs.org Future research should aim to expand this known reactivity into new domains. A primary avenue of investigation would be to explore its behavior in solution and under various photochemical and thermal conditions.

Detailed research should focus on:

Selective Photodimerization: Investigating the factors that control the regioselectivity and stereoselectivity of the photodimerization in different environments. This includes studying the influence of solvents, sensitizers, and irradiation wavelengths to favor the formation of specific cyclobutane (B1203170) isomers.

Beyond Dimerization: Exploring other photochemical transformations of the cinnamoyl groups, such as E/Z isomerization, and their potential interplay with dimerization.

Thermal Reactivity: A systematic study of the thermal stability and reactivity of this compound could uncover novel rearrangements or polymerization pathways at elevated temperatures.

Reactions at the Carbonyl Group: Investigating the reactivity of the carbonyl functionalities, for instance, through condensation reactions, to create more complex molecular architectures.

Development of Advanced Materials Based on this compound Scaffolds

The bifunctional and photoresponsive nature of this compound makes it an excellent building block for advanced materials. The cinnamoyl groups can undergo [2+2] photocycloaddition, a reaction that can be utilized for the development of photo-crosslinkable polymers. nih.gov

Future research in this area could focus on:

Photocrosslinkable Polymers: Incorporating the this compound motif into polymer backbones or as pendant groups to create novel photosensitive polymers. researchgate.netresearchgate.net These materials could find applications in photolithography, data storage, and the fabrication of micro-optical components.

Self-Healing Polymers: The reversible nature of the [2+2] photocycloaddition of cinnamoyl groups can be harnessed to design self-healing materials. researchgate.net Polymers incorporating this compound could be designed to mend cracks upon exposure to specific wavelengths of light.

Biomedical Materials: Cinnamaldehyde-containing polymers have shown promise in biomedical applications. nih.gov Future work could explore the synthesis of biocompatible and biodegradable polymers functionalized with this compound for applications in drug delivery and tissue engineering.

Liquid Crystalline Polymers: The rigid core of this compound could be exploited to synthesize liquid crystalline polymers with unique optical and electronic properties.

Below is a table summarizing potential polymer systems incorporating this compound and their prospective applications.

Polymer SystemPotential Application
Poly(ester-co-1,4-dicinnamoylbenzene)Photolithography, biodegradable plastics
Poly(urethane-co-1,4-dicinnamoylbenzene)Self-healing coatings, shape-memory polymers
Poly(acrylate-graft-1,4-dicinnamoylbenzene)Photoresists, holographic materials

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The complexity of the potential reaction pathways of this compound presents an opportunity for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the discovery of new reactions and the optimization of reaction conditions.

Future research directions include:

Predicting Reaction Outcomes: Developing ML models to predict the products and yields of this compound reactions under a wide range of conditions. This would involve creating a database of experimental and computationally generated reaction data to train the models.

Discovering Novel Catalysts: Utilizing AI to identify potential catalysts for new transformations of this compound, moving beyond its known photochemical reactivity.

Computational Screening of Derivatives: Employing computational methods to screen virtual libraries of this compound derivatives to identify candidates with desired properties for specific material applications. nih.gov

Sustainable Synthetic Routes and Scalable Production of this compound

The development of green and sustainable methods for the synthesis of this compound is crucial for its potential large-scale applications. Current synthetic methods often rely on traditional organic chemistry techniques that may not be environmentally benign.

Future research should focus on:

Green Solvents and Catalysts: Exploring the use of greener solvents and catalysts for the synthesis of this compound and its precursors. This could involve investigating enzyme-catalyzed reactions or the use of solid acid catalysts.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound to improve efficiency, safety, and scalability.

Atom Economy: Designing synthetic routes that maximize atom economy by minimizing the formation of byproducts.

Renewable Feedstocks: Investigating the possibility of synthesizing this compound from renewable starting materials.

The table below outlines potential green synthesis strategies for this compound.

Green Synthesis StrategyDescription
BiocatalysisUse of enzymes to catalyze key steps in the synthesis, reducing the need for harsh reagents.
MechanochemistrySolvent-free synthesis through grinding of reactants, minimizing waste.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reaction times and improve energy efficiency.
SonochemistryApplication of ultrasound to enhance reaction rates and yields.

Expanding the Scope of Supramolecular Control over this compound Reactivity

The topochemical photodimerization of this compound in its crystalline state is a prime example of supramolecular control over reactivity. Future research should aim to extend this control to other systems and to achieve even greater selectivity. The photodimerization of coumarins has been successfully controlled using various supramolecular hosts, providing a roadmap for similar investigations with this compound. mdpi.com

Key areas for future investigation include:

Host-Guest Chemistry: Utilizing macrocyclic hosts such as cyclodextrins, cucurbiturils, or custom-designed molecular cages to encapsulate this compound and direct its photoreactivity in solution.

Crystal Engineering: Co-crystallizing this compound with other molecules to create new crystal packing arrangements that lead to different photodimerization products or even entirely new reactions.

Self-Assembly in Solution: Exploring the self-assembly of this compound derivatives into well-defined aggregates in solution, where the pre-organization of the molecules can control the outcome of photochemical reactions.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for new materials and a platform for fundamental studies in photochemistry and supramolecular chemistry.

Q & A

Q. What are the standard synthetic routes for 1,4-dicinnamoylbenzene, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For Friedel-Crafts, stoichiometric control of AlCl₃ (as a Lewis acid catalyst) and cinnamoyl chloride is critical. A stepwise approach is recommended:

  • Step 1: React benzene derivatives with cinnamoyl chloride under anhydrous conditions (60–80°C, 12–24 hrs).
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate isomers.
    Optimization should focus on minimizing diastereomer formation by adjusting solvent polarity (e.g., dichloromethane vs. toluene) and monitoring reaction progress via TLC. For Suzuki coupling, Pd(PPh₃)₄ catalyst with arylboronic acids in THF/water (3:1) at 80°C yields higher regioselectivity .

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